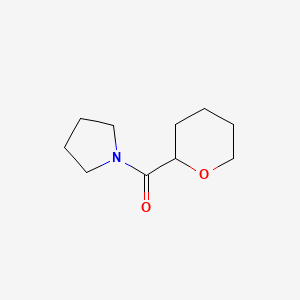

1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) and Tetrahydropyran (B127337) Motifs in Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.govnbinno.com Its prevalence in a multitude of biologically active natural products, such as nicotine (B1678760) and other alkaloids, has long signaled its importance. nih.gov The non-planar, sp³-hybridized nature of the pyrrolidine scaffold provides a three-dimensional framework that is highly advantageous for exploring pharmacophore space and achieving specific spatial orientations of substituents. nih.govresearchgate.net This stereochemical richness is crucial for designing molecules that can effectively interact with biological targets. researchgate.net Consequently, the pyrrolidine nucleus is a favored scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs. nih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. frontiersin.orgnih.gov

Similarly, the tetrahydropyran (THP) motif, a six-membered saturated heterocycle containing an oxygen atom, is a vital structural unit in a vast number of natural products and therapeutic agents. researchgate.net From simple natural products like glucose to complex marine metabolites, the THP ring is a recurring feature. researchgate.netmdpi.com In the realm of drug discovery, the tetrahydropyran ring is often considered a bioisostere of cyclohexane (B81311) but with lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. pharmablock.com The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially enhancing binding interactions with biological targets. pharmablock.com The development of stereoselective methods for the synthesis of tetrahydropyran derivatives is an active area of research, underscoring its importance in the synthesis of complex molecules. mdpi.comrsc.org

Structural Features and Chemical Class of 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine

This compound is characterized by a pyrrolidine ring that is N-acylated with a tetrahydropyran-2-carbonyl group. This means the nitrogen atom of the pyrrolidine ring has formed an amide bond with the carbonyl carbon of a tetrahydropyran-2-carboxylic acid moiety. This linkage brings the two distinct heterocyclic rings into a single molecular entity.

The compound belongs to the chemical class of N-acyl pyrrolidines . The structural rigidity of the pyrrolidine ring, combined with the conformational flexibility of the tetrahydropyran ring and the planarity of the amide bond, results in a molecule with a defined three-dimensional shape that can be further modified at various positions on both rings.

| Identifier | Value |

| IUPAC Name | (pyrrolidin-1-yl)(tetrahydro-2H-pyran-2-yl)methanone |

| Molecular Formula | C10H17NO2 |

| CAS Number | 884613-79-0 |

Overview of Research Directions Pertaining to N-Acyl Pyrrolidine Systems

Research into N-acyl pyrrolidine systems is a dynamic field, driven by the diverse biological activities exhibited by this class of compounds. The N-acyl substituent can significantly influence the pharmacological profile of the pyrrolidine core. For instance, derivatives of N-acetylpyrrolidine have been investigated for their potential to inhibit enzymes like α-glucosidase and α-amylase, which are relevant in the context of type 2 diabetes. researchgate.net

Furthermore, the synthesis of N-acylpyroglutamic esters has been explored for developing new bactericides and fungicides. researchgate.net The incorporation of different acyl groups onto the pyrrolidine nitrogen allows for the fine-tuning of a molecule's properties to target specific biological pathways. Research in this area often involves the synthesis of libraries of N-acyl pyrrolidine derivatives to establish structure-activity relationships (SAR) for various therapeutic targets. nih.gov The synthetic versatility of the pyrrolidine ring, often starting from readily available precursors like proline, facilitates the generation of a wide range of N-acylated analogs for biological screening. mdpi.comnih.gov

The study of compounds like this compound falls within this broader research directive. The unique combination of the pyrrolidine and tetrahydropyran motifs, linked by an amide bond, presents an interesting scaffold for further chemical exploration and biological evaluation. The knowledge gained from studies on other N-acyl pyrrolidine systems provides a foundation for investigating the potential applications of this specific molecular architecture.

Structure

3D Structure

Properties

IUPAC Name |

oxan-2-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(11-6-2-3-7-11)9-5-1-4-8-13-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJLVDANQJDKKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tetrahydropyran 2 Ylcarbonyl Pyrrolidine

Direct Amidation Approaches

Direct amidation methods focus on the final amide bond-forming step between the two key heterocyclic precursors. These methods are often favored for their efficiency and convergence.

Coupling Reagent-Mediated Condensations

One of the most common and versatile methods for forming the amide linkage in 1-(tetrahydropyran-2-ylcarbonyl)pyrrolidine is through the use of coupling reagents. These reagents activate the carboxylic acid group of tetrahydropyran-2-carboxylic acid, facilitating nucleophilic attack by the secondary amine of pyrrolidine (B122466). A variety of coupling reagents are available, each with its own set of advantages regarding reaction conditions, yields, and suppression of side reactions.

Commonly employed coupling reagents in amide synthesis include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize racemization if chiral centers are present. nih.gov The general reaction involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine.

| Coupling Reagent System | Typical Solvent | Additive | General Observations |

| EDC/HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | HOBt | Forms a water-soluble urea (B33335) byproduct, simplifying purification. |

| DCC/DMAP | Dichloromethane (DCM) | 4-Dimethylaminopyridine (DMAP) | DCC can lead to the formation of a dicyclohexylurea precipitate, which is easily filtered off. |

While specific examples for the synthesis of this compound using these exact reagents are not extensively detailed in the readily available literature, these methods are standard practice for the formation of similar amide bonds. nih.gov

Reactions via Acid Chlorides or Anhydrides (e.g., Tetrahydropyran-2-carbonyl chloride)

A more traditional and highly effective method for acylation involves the conversion of tetrahydropyran-2-carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride. Tetrahydropyran-2-carbonyl chloride, for instance, is a highly electrophilic species that reacts readily with pyrrolidine to form the desired amide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

The synthesis of the acid chloride itself is a straightforward process, often achieved by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The subsequent reaction with pyrrolidine is generally fast and high-yielding.

Multi-Step Synthetic Routes

In many instances, the synthesis of this compound is embedded within a larger synthetic sequence, where the preparation of the requisite pyrrolidine and tetrahydropyran (B127337) precursors is a critical component.

Preparation of Pyrrolidine Precursors

The pyrrolidine moiety is a common structural motif in a vast array of biologically active molecules and natural products. mdpi.com Consequently, numerous synthetic methods for its preparation have been developed. For the synthesis of the parent pyrrolidine, industrial methods often involve the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org

For laboratory-scale synthesis and the preparation of substituted pyrrolidines, a variety of methods are employed:

From Proline and its Derivatives: Chiral pyrrolidine precursors are frequently synthesized from readily available amino acids like L-proline or D-proline. Reduction of the carboxylic acid functionality of proline using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields the corresponding prolinol, a versatile chiral building block. nih.gov

Cyclization Reactions: Acyclic precursors can be cyclized to form the pyrrolidine ring. These methods offer the flexibility to introduce various substituents onto the ring.

Ring Contraction: More recent methodologies include the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives.

The choice of synthetic route to the pyrrolidine precursor will largely depend on the desired substitution pattern and stereochemistry of the final target molecule.

Synthesis of Tetrahydropyran-2-carboxylic Acid Derivatives

Tetrahydropyran-2-carboxylic acid and its derivatives serve as the acylating agents in the synthesis of the target compound. The tetrahydropyran ring is another prevalent heterocyclic system in natural products. organic-chemistry.org

Methods for the synthesis of tetrahydropyran-2-carboxylic acid include:

Hydrogenation of Dihydropyran Precursors: A common laboratory preparation involves the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid or its salts over a catalyst such as Raney nickel.

Cyclization of Acyclic Precursors: Intramolecular cyclization of suitably functionalized open-chain compounds can also yield the tetrahydropyran ring system.

These methods can be adapted to produce substituted or chiral versions of tetrahydropyran-2-carboxylic acid, which can then be used to synthesize more complex analogs of the target compound.

Considerations for Stereocontrol in Synthesis

When the desired product is a specific stereoisomer of this compound, careful consideration of stereocontrol is paramount. The chirality can originate from either the pyrrolidine ring, the tetrahydropyran ring, or both.

Stereocontrol can be achieved through several strategies:

Use of Chiral Starting Materials: The most straightforward approach is to start with enantiomerically pure precursors. For instance, using (S)-proline or (R)-proline to generate the chiral pyrrolidine moiety will directly lead to a chiral product. nih.gov Similarly, chiral synthesis of tetrahydropyran-2-carboxylic acid can be employed.

Asymmetric Synthesis: Asymmetric catalytic methods can be used to introduce chirality during the synthesis of either the pyrrolidine or tetrahydropyran ring systems. This can involve chiral catalysts or auxiliaries to direct the stereochemical outcome of a key reaction step. nih.govnih.gov

Diastereoselective Reactions: When coupling a chiral pyrrolidine with a chiral tetrahydropyran derivative, the reaction may exhibit diastereoselectivity, favoring the formation of one diastereomer over the other. The choice of coupling reagents and reaction conditions can sometimes influence this selectivity.

For instance, stereoselective syntheses of substituted pyrrolidines have been achieved through various methods, including cycloaddition reactions and the reduction of substituted pyrroles. nih.govnih.gov These approaches can provide access to enantiomerically enriched pyrrolidine precursors for the synthesis of chiral this compound.

Emerging Green Chemistry Principles in Synthetic Strategies

The pursuit of greener synthetic routes for amides like this compound is an active area of research. This section explores the application of key green chemistry principles to its synthesis, focusing on the reduction of hazardous substances, the use of catalysts, and the implementation of more environmentally benign reaction conditions.

A significant focus of green amide synthesis is the replacement of conventional, often hazardous, solvents with more sustainable alternatives. Traditional amide bond formations frequently utilize chlorinated solvents or polar aprotic solvents like N,N-dimethylformamide (DMF), which are associated with health and environmental risks. scispace.com Research has identified several greener alternatives with favorable properties. For instance, cyclopentyl methyl ether (CPME) has emerged as a safer and more environmentally friendly solvent for various chemical transformations, including amide synthesis. nih.gov

Another key principle of green chemistry is the use of catalytic methods to minimize waste. scispace.com Traditional amide synthesis often employs stoichiometric coupling reagents, which are consumed in the reaction and generate byproducts that must be separated and disposed of. scispace.com Catalytic approaches, in contrast, use a small amount of a substance to facilitate the reaction without being consumed, leading to higher atom economy and reduced waste.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a particularly promising green approach to amide synthesis. rsc.orgukri.org Enzymes operate under mild conditions, typically in aqueous environments, and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. nih.gov Lipases, a class of enzymes that naturally hydrolyze esters, have been shown to effectively catalyze the formation of amide bonds. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) is a well-studied and versatile biocatalyst for this purpose. nih.gov The application of such enzymatic methods to the synthesis of this compound could significantly enhance the sustainability of the process.

In addition to biocatalysis, chemocatalytic methods are also being developed to promote greener amide bond formation. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in solvent-free, microwave-assisted direct amidation of carboxylic acids and amines has been reported as a rapid and efficient method. mdpi.com This approach eliminates the need for bulk solvents and can lead to high yields with simplified product isolation. mdpi.com Metal catalysts, such as those based on titanium, have also been employed for the direct condensation of carboxylic acids and amines. A general procedure using titanium tetrachloride (TiCl4) in pyridine has been developed for a wide range of substrates, offering a potential route to this compound. nih.gov

The table below summarizes various synthetic strategies for amide bond formation, highlighting the shift from traditional methods to greener, more sustainable approaches that could be applied to the synthesis of this compound.

Interactive Data Table: Synthetic Strategies for Amide Bond Formation

| Strategy | Reagents/Catalysts | Solvents | Key Green Chemistry Principles Applied |

| Traditional Coupling | Stoichiometric coupling reagents (e.g., DCC, HATU) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | (Often limited application of green principles) |

| Acid Chloride Method | Thionyl chloride (SOCl2) or Oxalyl chloride | Dichloromethane (DCM) | (Often limited application of green principles) |

| Greener Solvents | Standard coupling reagents | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | Use of safer solvents |

| Biocatalysis | Lipases (e.g., Candida antarctica lipase B) | Aqueous buffer, green solvents | Renewable feedstock (enzyme), mild reaction conditions, high selectivity |

| Chemo-catalysis | Ceric Ammonium Nitrate (CAN) | Solvent-free (microwave) | Catalytic (non-stoichiometric) reagents, energy efficiency |

| Chemo-catalysis | Titanium tetrachloride (TiCl4) | Pyridine | Catalytic (non-stoichiometric) reagents |

The continued development and adoption of these emerging green chemistry principles hold the potential to significantly reduce the environmental impact of producing this compound and other valuable amide compounds.

Advanced Spectroscopic and Structural Elucidation of 1 Tetrahydropyran 2 Ylcarbonyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

This section was planned to detail the ¹H and ¹³C NMR chemical shifts and coupling constants, which are fundamental for determining the connectivity and stereochemistry of the molecule. Further depth was to be added through the analysis of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY, which help to elucidate through-bond and through-space correlations between nuclei. However, no published NMR data for 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine could be retrieved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

The goal here was to report the exact mass of the compound, confirming its elemental composition with high precision. Analysis of its fragmentation pattern under mass spectrometric conditions would have provided valuable information about its structural components and bonding. This information appears not to be publicly documented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The characteristic vibrational modes of the amide carbonyl group, the tetrahydropyran (B127337) ether linkage, and the pyrrolidine (B122466) ring were expected to be identified. Unfortunately, no IR or Raman spectra for this compound are available in the public record.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

For a definitive three-dimensional structure in the solid state, X-ray crystallography data is unparalleled. This technique would have provided precise bond lengths, bond angles, and torsional angles, as well as insights into how the molecules pack together in a crystal lattice. No crystallographic data for this specific compound has been reported publicly.

While extensive spectral and structural data exists for the parent heterocycles, pyrrolidine and tetrahydropyran, the specific data for the combined molecule, this compound, remains elusive. This lack of available information prevents a detailed, data-driven analysis as requested. It is possible that the compound has been synthesized and characterized in private industrial research, but such data has not been disseminated into the public scientific literature or databases. Therefore, the comprehensive elucidation of its spectroscopic and structural properties cannot be completed at this time.

Computational and Theoretical Investigations of 1 Tetrahydropyran 2 Ylcarbonyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are pivotal in determining the electronic structure and optimal molecular geometry of 1-(tetrahydropyran-2-ylcarbonyl)pyrrolidine. These calculations reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

The geometry of the pyrrolidine (B122466) ring is a key feature. The pyrrolidine ring is known to adopt non-planar envelope or twisted conformations to relieve ring strain. The two predominant puckering modes are the Cγ-exo and Cγ-endo envelope conformers. The specific pucker adopted can be influenced by substituents on the ring. In the case of this compound, the acyl substituent at the nitrogen atom will influence the puckering of the pyrrolidine ring.

The tetrahydropyran (B127337) ring typically adopts a chair conformation, which is the most stable arrangement. The carbonyl group attached at the 2-position can be either in an axial or equatorial position, leading to two different chair conformers. The relative energies of these conformers can be determined through quantum chemical calculations.

Table 1: Calculated Geometric Parameters for a Representative N-Acylpyrrolidine

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | ||

| C-N (amide) | 1.35 | ||

| N-Cα (pyrrolidine) | 1.46 | ||

| O=C-N | 122.0 | ||

| C-N-Cα | 121.5 |

Note: The data in this table is representative and based on general findings for N-acylpyrrolidines. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed information about specific conformations, molecular mechanics and dynamics simulations are employed to explore the broader conformational landscape and energy profiles of this compound. These methods are computationally less demanding and allow for the sampling of a larger number of possible conformations.

Molecular mechanics simulations, using force fields such as AMBER or CHARMM, can be used to perform a systematic search of the conformational space. This involves rotating the rotatable bonds in the molecule, including the bond connecting the two rings and the bonds within the rings, to identify low-energy conformations. The results of these searches can be visualized as a potential energy surface, highlighting the most stable conformers and the energy barriers between them.

The conformational flexibility of the pyrrolidine ring, which can switch between different puckered states, and the chair-boat interconversion of the tetrahydropyran ring are important dynamic processes that can be studied using these simulation techniques. The presence of the bulky tetrahydropyran-2-ylcarbonyl group will likely influence the puckering preference of the pyrrolidine ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectra for different conformers with the experimental spectrum, it is possible to gain insights into the dominant conformation in solution. For instance, the chemical shifts of the protons on the pyrrolidine and tetrahydropyran rings are sensitive to their local environment and can provide information about the ring puckering and the relative orientation of the two rings.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the IR spectrum can also be calculated. The calculated IR spectrum can be used to assign the vibrational modes of the molecule, such as the characteristic C=O stretching frequency of the amide group, and the various C-H and C-N stretching and bending modes. A good agreement between the calculated and experimental IR spectra provides confidence in the accuracy of the computed molecular geometry. In a study of a similar molecule, good agreement between the IR and Raman bands experimentally observed in the solid state with those calculated theoretically confirmed the synthesized structures. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O Chemical Shift | 170-175 ppm |

| ¹H NMR | Pyrrolidine α-proton Chemical Shift | 3.5-4.0 ppm |

Note: The data in this table represents typical ranges for the functional groups present in the molecule and would be refined by specific computational studies.

Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for modeling the reaction pathways and transition states involving this compound. This is particularly useful for understanding its synthesis and potential degradation mechanisms.

For instance, the formation of the amide bond between tetrahydropyran-2-carboxylic acid and pyrrolidine can be modeled to understand the reaction mechanism. Quantum chemical calculations can be used to locate the transition state for the reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus the reaction rate. By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed.

Similarly, the hydrolysis of the amide bond, which would break the molecule down into its constituent carboxylic acid and amine, can be modeled. These calculations can reveal whether the hydrolysis is more likely to occur under acidic or basic conditions and can identify the key intermediates and transition states involved in the process.

These computational models can also be used to investigate the reactivity of the molecule towards other reagents. By calculating the energies of different possible reaction pathways, it is possible to predict the most likely products of a reaction and to gain insights into the factors that control the regioselectivity and stereoselectivity of the reaction.

Chemical Reactivity and Transformations of 1 Tetrahydropyran 2 Ylcarbonyl Pyrrolidine

Stability of the Amide Bond Under Various Conditions

The amide bond is generally robust; however, its stability can be compromised under certain conditions. The stability of the amide linkage in 1-(tetrahydropyran-2-ylcarbonyl)pyrrolidine is expected to be comparable to other tertiary amides, which are known to be significantly more resistant to hydrolysis than primary and secondary amides. nsf.gov

Under acidic conditions, hydrolysis of N-acylpyrrolidines typically follows an A-2 mechanism, involving protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water. jcsp.org.pkresearchgate.net The rate of this reaction is influenced by the concentration of the acid. jcsp.org.pk For instance, studies on the acid-catalyzed hydrolysis of N-vinylpyrrolidin-2-one have shown that the rate-determining step is the proton transfer to the molecule. rsc.org

Base-catalyzed hydrolysis of tertiary amides is generally slow due to the poor leaving group ability of the dialkylamide anion. viu.ca The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon. chemistrysteps.com However, forcing conditions, such as high temperatures and concentrated base, are often required for the hydrolysis of tertiary amides. nsf.gov

The stability of the amide bond in analogous N-acylpyrrolidine systems under various pH conditions is summarized in the table below, providing an expected framework for the behavior of this compound.

| Condition | Expected Reactivity of the Amide Bond | Plausible Mechanism |

| Neutral (pH ~7) | Highly stable, hydrolysis is very slow. | Minimal reaction. |

| Acidic (e.g., HCl, H₂SO₄) | Susceptible to hydrolysis, requires heating. | A-2 mechanism, protonation of carbonyl oxygen followed by nucleophilic attack of water. jcsp.org.pk |

| Basic (e.g., NaOH, KOH) | Resistant to hydrolysis, requires harsh conditions. | BAC2 mechanism, nucleophilic attack of hydroxide on the carbonyl carbon. viu.ca |

This table presents inferred data based on the reactivity of analogous N-acylpyrrolidine compounds.

Reactions Involving the Pyrrolidine (B122466) Ring

The saturated pyrrolidine ring, while generally stable, can undergo a variety of transformations, including functionalization at its carbon centers and, under more forcing conditions, ring-opening.

The pyrrolidine ring in N-acyl derivatives can be functionalized, particularly at the α-carbon to the nitrogen, through radical-mediated or oxidative processes. The nitrogen atom, being part of a tertiary amide, is less nucleophilic than in a free secondary amine, but it can still influence the reactivity of the adjacent ring carbons. nih.gov

Functionalization of the pyrrolidine ring can also be achieved through substitution reactions. For instance, in related systems, nucleophilic ring closure at activated oximes has been used to form substituted pyrrolidines. rsc.org While direct electrophilic addition to the saturated pyrrolidine ring is not feasible, reactions can be initiated by creating a reactive site, for example, through radical abstraction of a hydrogen atom. wikipedia.orglibretexts.orglibretexts.orgyoutube.comyoutube.com

Ring-opening of the unstrained pyrrolidine ring is a challenging transformation that typically requires specific activation. nih.gov Recent advancements have shown that Lewis acid and photoredox catalysis can enable the selective C–N bond cleavage in N-acylpyrrolidines. nih.gov These methods often involve single-electron reduction of the carbonyl group to generate an aminoketyl radical, which can then undergo ring opening. nih.gov

Ring-expansion of pyrrolidine derivatives is less common but can be achieved under specific conditions. For example, certain proline derivatives have been shown to undergo regioisomeric ring expansion reactions to form pipecolic acid derivatives. nih.gov

Reactions Involving the Tetrahydropyran (B127337) Moiety

The tetrahydropyran ring possesses its own distinct reactivity, primarily centered around the oxygen heteroatom and the C2 position, which is analogous to the anomeric carbon in pyranose sugars.

The oxygen atom in the tetrahydropyran ring can influence reactions at adjacent carbons. Oxidation of the tetrahydropyran ring can occur, although it typically requires strong oxidizing agents. For instance, the oxidation of tetrahydrofuran, a related cyclic ether, has been studied extensively and can lead to various oxidized products. magtech.com.cn In some cases, oxidation can lead to ring-opening. nsf.gov

Reduction of the carbonyl group in this compound would yield the corresponding alcohol. The reduction of carboxamides to amines is a common transformation, often achieved with strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. mdpi.comrsc.orgacs.org

The carbonyl group at the 2-position of the tetrahydropyran ring can also be a handle for further synthetic transformations. For example, 2-methylenetetrahydropyrans, which could potentially be derived from the title compound, are known to participate in carbonyl ene reactions and three-component coupling protocols. nih.govacs.org

The reactivity of the tetrahydropyran ring is significantly influenced by conformational effects, most notably the anomeric effect. wikipedia.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C2 position (the anomeric carbon) to occupy the axial position rather than the sterically less hindered equatorial position. wikipedia.org In this compound, the carbonyl group at C2 will have a preferred conformational orientation, which in turn will affect its accessibility and reactivity. nih.govacs.org

The table below summarizes some of the potential reactions of the tetrahydropyran moiety based on analogous systems.

| Reaction Type | Reagents | Potential Product | Notes |

| Oxidation | Strong oxidizing agents | Ring-opened dicarboxylic acid or other oxidized products | Based on general oxidation of cyclic ethers. magtech.com.cn |

| Reduction of Carbonyl | LiAlH₄, NaBH₄/activators | (Pyrrolidin-1-yl)(tetrahydropyran-2-yl)methanol | Standard reduction of amides. mdpi.com |

| Ring Contraction | Nitrite-catalyzed bromination | 2-Acyltetrahydrofuran derivative | Observed in other substituted tetrahydropyrans. acs.org |

This table presents inferred data based on the reactivity of analogous tetrahydropyran compounds.

Role of 1 Tetrahydropyran 2 Ylcarbonyl Pyrrolidine As a Synthetic Building Block and Scaffold

Incorporation into Complex Molecular Architectures

The unique arrangement of cyclic ethers and amides in 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine makes it an important scaffold for constructing intricate molecular designs. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active natural products and pharmaceutical agents. nih.govnih.gov The stereochemistry of the pyrrolidine ring is a key factor in its biological activity. nih.govnih.gov

Similarly, the tetrahydropyran (B127337) moiety is a structural component of numerous natural products with significant biological properties. The combination of these two rings through a stable amide linkage provides a robust framework that can be further modified to produce a wide range of complex molecules. The specific stereoisomers and the spatial arrangement of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding interactions with proteins. nih.gov

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial components. nih.govmdpi.com These reactions are valued for their atom economy, efficiency, and ability to quickly generate molecular diversity. mdpi.comnih.gov

While direct participation of this compound in named MCRs is not extensively documented in readily available literature, its constituent parts, pyrrolidine and tetrahydropyran, are common participants in such reactions. For instance, pyrrolidine derivatives can be synthesized through diastereoselective MCRs. nih.gov One notable example involves the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation to produce highly substituted pyrrolidines. nih.gov This process can create up to three stereogenic centers in a single step. nih.gov

The general reactivity of the pyrrolidine nitrogen as a nucleophile and the various positions on both rings for functionalization suggest that this compound could be a valuable substrate in the development of novel MCRs to create complex heterocyclic systems.

Application in the Construction of Molecular Libraries for Chemical Diversification

The creation of molecular libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. These libraries allow for the high-throughput screening of compounds to identify those with desired biological or material properties.

The scaffold of this compound is well-suited for the construction of such libraries. The pyrrolidine and tetrahydropyran rings can be systematically modified with a variety of substituents to generate a diverse set of molecules. For example, combinatorial libraries of mercaptoacyl pyrrolidines have been successfully prepared on a solid support for screening against enzymes like angiotensin-converting enzyme (ACE). nih.gov This approach demonstrates how the pyrrolidine core can be used to generate a multitude of compounds for biological evaluation. nih.gov

| Feature of this compound | Application in Molecular Libraries | Potential for Diversification |

| Pyrrolidine Ring | Core scaffold for library synthesis. | Functionalization at multiple positions to explore structure-activity relationships. |

| Tetrahydropyran Moiety | Introduces cyclic ether functionality and stereochemical diversity. | Can be substituted to modify solubility, polarity, and binding interactions. |

| Amide Linkage | Provides a stable connection between the two ring systems. | Generally stable, but can be designed for cleavage under specific conditions if required. |

Precursor for Specialized Organic Reagents

A precursor is a compound that participates in a chemical reaction that produces another compound. Given its structure, this compound can serve as a precursor to more specialized organic reagents.

The amide bond can be cleaved through hydrolysis to yield pyrrolidine and tetrahydropyran-2-carboxylic acid. These individual components can then be used in other synthetic transformations. Furthermore, the pyrrolidine nitrogen can be involved in reactions to form new bonds, and the tetrahydropyran ring can be opened or otherwise modified to create different functional groups. Pyran-2-one derivatives, which are structurally related to the tetrahydropyran portion, are known to be powerful building blocks for a wide range of heterocyclic compounds. researchgate.net

The versatility of the pyrrolidine and tetrahydropyran scaffolds suggests that this compound can be a starting material for the synthesis of a variety of specialized reagents for use in organic synthesis and medicinal chemistry.

Quantitative and Advanced Analytical Methodologies for 1 Tetrahydropyran 2 Ylcarbonyl Pyrrolidine and Its Derivatives

Chromatographic Techniques for Purity Profiling and Separation (e.g., HPLC, GC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone of purity assessment for 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine. These techniques are adept at separating the main compound from any impurities, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity profiling of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector. Method validation would be performed to ensure linearity, accuracy, precision, and robustness.

Gas Chromatography (GC) , on the other hand, is suitable for volatile and thermally stable compounds. While this compound has a moderate boiling point, GC can be employed for its analysis, often with a flame ionization detector (FID) for quantification. The choice of a suitable capillary column with an appropriate stationary phase is critical for achieving the desired separation.

Interactive Data Table: Illustrative HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Transformation Product Identification

For the detection of trace-level impurities and the identification of unknown transformation or degradation products, more sophisticated hyphenated techniques are required. These methods couple the separation power of chromatography with the high sensitivity and structural elucidation capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of this compound in complex matrices. This technique offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. fda.gov This allows for the quantification of the target analyte at very low concentrations. The high-resolution mass spectrometry capabilities also aid in the identification of metabolites and degradation products by providing accurate mass measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. drawellanalytical.com It is particularly useful for identifying volatile and semi-volatile impurities. jmchemsci.com The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that can be compared against a library for identification. nih.gov Pyrolysis-GC/MS can also be employed to study the thermal degradation products of related polymer structures. researchgate.net

Interactive Data Table: Hypothetical LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

| Ionization Mode | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

| Limit of Quantification | ~0.1 ng/mL |

Chiral Separations for Enantiomeric Purity Determination

Since this compound contains chiral centers, the determination of its enantiomeric purity is of significant importance. Chiral chromatography is the most common approach for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for enantiomeric purity determination. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. researchgate.net The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve the best resolution between the enantiomeric peaks. rsc.org The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers. thieme-connect.dehindsinstruments.com

The development of a robust chiral separation method is essential to control the stereochemical integrity of this compound. Alternative methods for determining enantiomeric purity include the use of chiral solvating agents in NMR spectroscopy. libretexts.org

Interactive Data Table: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Chiral Stationary Phase | Immobilized Polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

Future Research Directions and Unexplored Avenues for 1 Tetrahydropyran 2 Ylcarbonyl Pyrrolidine

Development of Novel and Efficient Synthetic Routes

The advancement of our understanding and application of 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine is fundamentally reliant on the development of efficient and versatile synthetic pathways. While standard amidation reactions between tetrahydropyran-2-carboxylic acid and pyrrolidine (B122466) are conceivable, future research should focus on more innovative and sustainable approaches.

One promising direction is the exploration of one-pot synthesis methodologies. These strategies, which combine multiple reaction steps into a single operation, offer significant advantages in terms of reduced waste, time, and cost. A hypothetical one-pot synthesis could involve the in-situ generation of a reactive tetrahydropyran-2-carboxylic acid derivative, followed by immediate amidation with pyrrolidine.

Furthermore, the development of asymmetric syntheses will be crucial for accessing enantiomerically pure forms of the target molecule. Given that the tetrahydropyran (B127337) ring possesses a stereocenter at the 2-position, the ability to selectively synthesize either the (R)- or (S)-enantiomer is paramount for potential applications in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties. This could be achieved through the use of chiral catalysts or by employing starting materials from the chiral pool.

| Potential Synthetic Strategy | Description | Key Advantages |

| One-Pot Synthesis | Combination of multiple reaction steps without isolation of intermediates. | Reduced waste, time, and cost; increased process efficiency. |

| Asymmetric Catalysis | Use of chiral catalysts to selectively produce one enantiomer. | Access to enantiomerically pure compounds, crucial for biological and material applications. |

| Flow Chemistry Approach | Continuous synthesis in a microreactor system. | Enhanced safety, scalability, and reproducibility; precise control over reaction parameters. nih.govrsc.org |

| Biocatalytic Synthesis | Utilization of enzymes for the amidation step. | High selectivity, mild reaction conditions, and environmentally friendly. |

In-Depth Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and subsequent transformations of this compound is essential for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Computational modeling , using techniques such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition state geometries, and activation energies. This theoretical approach can help to predict the feasibility of proposed synthetic routes and to understand the origins of stereoselectivity in asymmetric transformations.

Exploration of Unconventional Chemical Reactivity

The unique structural features of this compound may give rise to unconventional chemical reactivity that is yet to be explored. Future investigations could focus on leveraging the interplay between the tetrahydropyran and pyrrolidine rings to achieve novel chemical transformations.

One area of interest is the potential for ring-opening reactions of the tetrahydropyran moiety, which could be triggered by external stimuli such as light or specific chemical reagents. This could lead to the formation of novel polymeric materials or functionalized linear molecules.

Another avenue for exploration is the functionalization of the pyrrolidine ring . While the amide nitrogen is relatively unreactive, the α-protons to the carbonyl group could potentially be deprotonated to form an enolate, which could then participate in a variety of carbon-carbon bond-forming reactions. The development of methods to achieve this selectively would significantly expand the synthetic utility of the core scaffold.

Integration with Modern Synthetic Technologies

The integration of modern synthetic technologies offers exciting opportunities to enhance the synthesis and study of this compound.

Flow chemistry , the continuous synthesis of molecules in microreactors, presents numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. nih.govrsc.org The development of a continuous flow synthesis for this compound would not only facilitate its production on a larger scale but also enable the rapid screening of reaction conditions to identify optimal parameters. acs.org The use of automated flow systems could further accelerate the discovery and optimization of new reactions and processes. amidetech.com

Machine learning (ML) is emerging as a powerful tool in chemical synthesis, with applications ranging from the prediction of reaction outcomes to the design of novel synthetic routes. nih.govproquest.com In the context of this compound, ML algorithms could be trained on existing data for related amide bond formations and heterocyclic syntheses to predict optimal reaction conditions, catalysts, and solvents. researchgate.net As more experimental data becomes available for this specific molecule, these models can be further refined to provide increasingly accurate predictions, thereby accelerating the pace of research and development. chemrxiv.orgnih.gov

| Technology | Potential Application for this compound | Anticipated Benefits |

| Flow Chemistry | Continuous and scalable synthesis. | Enhanced safety, precise control, rapid optimization, and easier scale-up. nih.govrsc.org |

| Machine Learning | Prediction of optimal synthetic routes and reaction conditions. | Accelerated discovery, reduced experimental effort, and improved efficiency. nih.govproquest.com |

| Automated Synthesis Platforms | High-throughput screening of reaction parameters and synthesis of derivatives. | Increased research productivity and rapid generation of structure-activity relationship data. |

Exploration of Its Role in Materials Science

The unique combination of a rigid tetrahydropyran ring and a more flexible pyrrolidine moiety suggests that this compound could serve as a valuable building block in materials science.

One potential application is in the development of novel polymers . The molecule could be functionalized with polymerizable groups and then incorporated into polymer chains to impart specific properties, such as improved thermal stability, altered solubility, or specific recognition capabilities. The synthesis of polymers containing tetrahydropyran units is an area of active research. rsc.orgresearchgate.net Cationic polymerization using tetrahydropyran as a solvent is also a known method. google.com

Furthermore, the ability of the amide and ether functionalities to participate in hydrogen bonding suggests that this compound could be used to construct supramolecular assemblies and organogels . These materials, which are held together by non-covalent interactions, have potential applications in areas such as drug delivery, sensing, and catalysis. The pyrrolidone-based materials have a history of use in pharmaceutical applications. sci-hub.se

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves:

- Pyrrolidine ring formation : Cyclization of γ-aminobutyric acid derivatives under acidic (HCl/THF) or basic (NaOH) conditions .

- Tetrahydropyran-2-ylcarbonyl attachment : Nucleophilic substitution using tetrahydropyran-4-yl halides in the presence of bases like NaH or Cs₂CO₃ .

- Critical factors : Reaction temperature (e.g., 0°C for NaH-mediated substitutions to avoid side reactions) and solvent polarity (dioxane or THF for cross-coupling) .

- Data contradiction : Acidic hydrolysis may degrade the tetrahydropyran group, whereas basic conditions preserve it but require longer reaction times .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical methods :

- HPLC : Quantify purity (>98% via reverse-phase C18 columns) .

- NMR : Confirm stereochemistry (e.g., coupling constants for pyrrolidine ring conformation) and absence of sulfonyl or aryl halide impurities .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 238.31 for the parent ion) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during the functionalization of the pyrrolidine ring in this compound?

- Stereocontrol :

- Chiral catalysts : Use of L-proline-derived catalysts for asymmetric alkylation at the pyrrolidine C3 position .

- Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc groups to shield reactive amines during tetrahydropyranylation .

Q. How does the tetrahydropyran moiety influence the compound’s biological activity compared to analogs like 1-methylpyrrolidine derivatives?

- Functional analysis :

- Lipophilicity : The tetrahydropyran group increases logP by ~0.5 units compared to methyl groups, enhancing membrane permeability .

- Enzyme inhibition : In vitro assays show 2-fold higher IC₅₀ against serine proteases due to hydrogen bonding with the pyran oxygen .

Q. What advanced techniques are used to study the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Pd-mediated coupling : Pd(PPh₃)₄ catalyzes Suzuki-Miyaura reactions with aryl boronic acids, achieving >80% yield in dioxane at 80°C .

- Kinetic analysis : Time-resolved NMR monitors intermediates (e.g., oxidative addition complexes) to optimize ligand-accelerated catalysis .

- Challenge : Competing elimination pathways occur with bulky substituents, requiring DBU as a mild base to suppress alkene formation .

Comparative and Mechanistic Questions

Q. How do electron-withdrawing groups (e.g., sulfonyl) on the pyrrolidine ring alter the compound’s reactivity versus electron-donating groups?

- Mechanistic insights :

- Sulfonyl groups : Activate the pyrrolidine ring for nucleophilic aromatic substitution (e.g., with pyridazin-3-yl derivatives) but reduce basicity (pKa shift from 9.2 to 7.8) .

- Methoxy groups : Enhance stability against oxidation (e.g., Dess-Martin periodinane) but limit cross-coupling efficiency .

Q. What are the limitations of current synthetic methods for scaling up this compound in academic labs?

- Key issues :

- Cost of catalysts : Pd(PPh₃)₄ is prohibitively expensive for multi-gram syntheses; NiCl₂(dppe) offers a cheaper alternative but with lower yields (~60%) .

- Purification challenges : Column chromatography is often required due to by-products like dehalogenated tetrahydropyran derivatives .

Application-Oriented Questions

Q. How is this compound utilized as a building block in medicinal chemistry for kinase inhibitor design?

- Case study :

- JAK2 inhibitors : The pyrrolidine core serves as a hinge-binding motif, while the tetrahydropyran group occupies hydrophobic pockets (IC₅₀ = 12 nM in cell-free assays) .

- Protease inhibitors : Structural analogs show sub-micromolar activity against SARS-CoV-2 M<sup>pro</sup> via covalent bonding with Cys145 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.